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Deoxyribonucleic acid - 9007-49-2

Deoxyribonucleic acid

Catalog Number: EVT-1708517
CAS Number: 9007-49-2
Molecular Formula: C15H31N3O13P2
Molecular Weight: 523.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deoxyribonucleic acid (DNA) from placenta and its methylation pattern is indicative of anomalies in the fetal growth. Tobacco smoking during pregnancy favors methylation and epigenetic modulation of placental DNA.
A deoxyribonucleotide polymer that is the primary genetic material of all cells. Eukaryotic and prokaryotic organisms normally contain DNA in a double-stranded state, yet several important biological processes transiently involve single-stranded regions. DNA, which consists of a polysugar-phosphate backbone possessing projections of purines (adenine and guanine) and pyrimidines (thymine and cytosine), forms a double helix that is held together by hydrogen bonds between these purines and pyrimidines (adenine to thymine and guanine to cytosine).

5-Hydroxymethylcytosine

α-Glucosyl-5-hydroxymethylcytosine

Compound Description: α-Glucosyl-5-hydroxymethylcytosine is a modified nucleoside found in the DNA of bacteriophages. It is formed by the addition of a glucose moiety to 5-hydroxymethylcytosine. This glucosylation is catalyzed by specific enzymes, like the α-glucosyltransferases produced during the infection of Escherichia coli by bacteriophages T2, T4, and T6 []. This modification further distinguishes the DNA of these bacteriophages from their bacterial hosts.

β-Glucosyl-5-hydroxymethylcytosine

Compound Description: β-Glucosyl-5-hydroxymethylcytosine, like its α-counterpart, is a modified form of 5-hydroxymethylcytosine found in bacteriophage DNA. It is specifically found in the DNA of bacteriophage T4 and is synthesized by a dedicated β-glucosyltransferase enzyme present in T4-infected cells [].

Diglucosyl-5-hydroxymethylcytosine

Compound Description: Diglucosyl-5-hydroxymethylcytosine represents a further level of glucosylation found in the DNA of bacteriophages T2 and T6 []. This modification involves the addition of two glucose moieties to 5-hydroxymethylcytosine.

1-β-D-Arabinofuranosylcytosine (Arabinosylcytosine)

Compound Description: Arabinosylcytosine is a cytidine analog with arabinose replacing deoxyribose in its structure []. This compound exhibits significant inhibitory effects on the multiplication of various animal tumor cells and DNA-containing viruses.

Arabinosylcytosine Nucleotides

Compound Description: Arabinosylcytosine nucleotides, including mono-, di-, and triphosphates, were synthesized for investigation into their potential incorporation into polynucleotides and their effects on DNA and RNA synthesis []. These nucleotides were found to be generally poor substrates for enzymes involved in nucleic acid synthesis and exhibited inhibitory effects on some of these enzymes.

Source and Classification

DNA can be classified into two main types based on its structure:

  1. Genomic DNA: Found in the chromosomes of eukaryotic cells, this type contains the majority of an organism's genetic material.
  2. Mitochondrial DNA: Located in mitochondria, this circular DNA is inherited maternally and encodes essential genes for mitochondrial function.

In prokaryotes, DNA is typically found in a single circular chromosome located in the cytoplasm.

Synthesis Analysis

The synthesis of deoxyribonucleic acid can occur through several methods:

  1. Natural Synthesis: In biological systems, DNA synthesis occurs during cell division through a process called replication. This involves:
    • Initiation: Helicases unwind the double helix.
    • Primer Synthesis: Primase synthesizes short RNA primers.
    • DNA Polymerization: DNA polymerase adds nucleotides complementary to the template strand.
    • Proofreading: DNA polymerase checks for errors and corrects them.
  2. Chemical Synthesis: This involves synthesizing DNA sequences artificially using solid-phase synthesis techniques. The phosphoramidite method is widely used but has limitations concerning stability and solvent use. Enzymatic methods are emerging as environmentally friendly alternatives that facilitate the synthesis of longer sequences with higher accuracy .
Molecular Structure Analysis

Deoxyribonucleic acid has a double helical structure, famously described by James Watson and Francis Crick in 1953. Each strand consists of a backbone made from alternating sugar and phosphate groups, with nitrogenous bases extending from the sugar molecules. The bases pair specifically (adenine with thymine and guanine with cytosine) through hydrogen bonds, forming the rungs of the helical ladder.

Structural Data

  • Length: A single human chromosome can contain over 200 million base pairs.
  • Base Pairing: The specific pairing mechanism allows for accurate replication during cell division.
Chemical Reactions Analysis

Deoxyribonucleic acid undergoes various chemical reactions crucial for its function:

  1. Replication: The process by which DNA makes a copy of itself before cell division.
  2. Transcription: The synthesis of ribonucleic acid from a DNA template.
  3. Repair Mechanisms: Enzymatic reactions that fix damaged DNA to maintain genomic integrity.

Technical Details

These reactions involve numerous enzymes such as helicases, polymerases, and ligases that facilitate unwinding, copying, and joining of DNA strands .

Mechanism of Action

The mechanism by which deoxyribonucleic acid functions involves several key processes:

  1. Gene Expression: Information encoded in DNA is transcribed into messenger ribonucleic acid and then translated into proteins.
  2. Regulation: Various factors influence gene expression levels, including transcription factors that bind to specific DNA sequences to enhance or inhibit transcription.

Process Data

  • Transcription Rate: Varies among genes; some can be transcribed rapidly while others are slower.
  • Translation Efficiency: Influenced by ribosome availability and mRNA stability.
Physical and Chemical Properties Analysis

Deoxyribonucleic acid exhibits distinct physical and chemical properties:

  • Solubility: Generally soluble in water due to its polar phosphate backbone.
  • Stability: More stable than ribonucleic acid due to the absence of a hydroxyl group on the 2' carbon of deoxyribose.
  • Melting Temperature (Tm): The temperature at which half of the DNA molecules are denatured; it depends on base composition (higher GC content increases Tm).

Relevant Data or Analyses

  • Absorbance at 260 nm: Used to quantify nucleic acids; an absorbance ratio (A260/A280) indicates purity .
Applications

Deoxyribonucleic acid has numerous scientific applications:

  1. Genetic Engineering: Used in cloning, gene therapy, and CRISPR-Cas9 genome editing technologies.
  2. Forensic Science: DNA profiling aids in criminal investigations and paternity testing.
  3. Medical Diagnostics: Synthetic probes are utilized in polymerase chain reaction assays for disease detection.
  4. Biotechnology Research: Essential for constructing plasmids and vectors used in molecular biology experiments.
Historical Context and Foundational Discoveries

Early Biochemical Identification of Nucleic Acids

The discovery of DNA dates to 1869, when Swiss physiologist Friedrich Miescher isolated a phosphorus-rich substance from white blood cell nuclei in pus-coated surgical bandages. He termed this acidic molecule "nuclein," noting its resistance to proteolysis and distinct chemical properties compared to proteins [1] [8]. Miescher later purified nuclein from salmon sperm, confirming its presence across species and hypothesizing a role in heredity—though his insights were overlooked for decades [3] [9].

By 1889, Richard Altmann renamed nuclein "nucleic acid," and Albrecht Kossel identified its five nitrogenous bases: adenine (A), cytosine (C), guanine (G), thymine (T), and uracil (U) [8]. In the early 1900s, Phoebus Levene deciphered nucleic acid components, proposing a tetranucleotide hypothesis where DNA comprised repeating units of four bases (A, C, G, T). This oversimplified model wrongly suggested DNA lacked the complexity to encode genetic information, leading scientists to prioritize proteins as hereditary material [2] [3].

Table 1: Key Researchers in Early DNA Biochemistry

ResearcherContributionYear
Friedrich MiescherIsolated "nuclein" from cell nuclei1869
Albrecht KosselIdentified nitrogenous bases (A, C, G, T, U)1885-1901
Phoebus LeveneDescribed nucleotide structure; tetranucleotide model1910

The Double-Helix Model: Watson-Crick Paradigm and Competing Structural Hypotheses

In 1953, James Watson and Francis Crick proposed DNA’s double-helix structure, revolutionizing genetics. Their model featured four key elements:

  • Antiparallel strands: Sugar-phosphate backbones run in opposite directions.
  • Complementary base pairing: A bonds with T, G with C via hydrogen bonds.
  • Helical symmetry: 10 bases per turn, 3.4Å spacing between bases.
  • Semi-conservative replication: Each strand serves as a template for a new partner [2] [6].

This breakthrough resolved competing hypotheses. Linus Pauling (1952) erroneously proposed a triple-helix structure with phosphates at the core, ignoring electrostatic repulsion [6]. Meanwhile, Rosalind Franklin’s X-ray diffraction image "Photo 51" (1952) provided critical evidence of a helical structure with two forms (A-DNA and B-DNA), though her data were shared without her knowledge [4] [6].

Table 2: Competing Structural Models of DNA in the Early 1950s

ModelKey ProponentsFlaws/Strengths
Triple helixLinus PaulingIncorrect phosphate positioning; ignored pH effects
Crystallographic paracrystalsRosalind FranklinRevealed helical parameters via X-ray diffraction
Double helixWatson & CrickIntegrated Chargaff’s rules; explained replication

Contributions of X-ray Crystallography and Chargaff’s Rules to Structural Elucidation

Erwin Chargaff’s biochemical analyses (1950) were pivotal in validating DNA’s structure. His rules demonstrated that:

  • Purine-pyrimidine ratios are balanced: A = T and G = C.
  • Base composition is species-specific (e.g., human DNA differs from bacterial DNA) [1] [3].

These findings disproved Levene’s tetranucleotide hypothesis and hinted at base pairing, though Chargaff himself did not deduce hydrogen bonding [2]. Concurrently, Franklin’s X-ray crystallography at King’s College London provided empirical evidence:

  • Photo 51: Revealed a cross-shaped diffraction pattern confirming a helical structure with a 34Å repeat distance and 20Å diameter [4] [6].
  • Distinction of A/B forms: Hydrated B-DNA produced clearer helical images than crystalline A-DNA [2].

Watson and Crick integrated these insights—using Franklin’s data (without attribution) and Chargaff’s rules—to build their accurate model [6] [8].

The Central Dogma of Molecular Biology: Conceptual Evolution

Francis Crick formalized the Central Dogma in 1958, defining information flow as "DNA → RNA → protein" [7] [8]. This framework comprised two core ideas:

  • Sequence hypothesis: Genetic information encoded in DNA’s linear nucleotide sequence.
  • Adapter hypothesis: Transfer RNA (tRNA) translates codons into amino acids.

Critical evidence emerged from:

  • Avery-MacLeod-McCarty experiment (1944): Demonstrated DNA as the "transforming principle" in Pneumococcus, proving its genetic role [7] [9].
  • Hershey-Chase experiment (1952): Used radioactive labeling (³²P-DNA vs. ³⁵S-protein) to confirm DNA is bacteriophage T2’s hereditary material [9].
  • Nirenberg and Matthaei’s poly-U experiment (1961): Synthesized polyphenylalanine from uracil-only RNA, cracking the genetic code [7].

The Dogma evolved to accommodate exceptions like reverse transcription (RNA → DNA) in retroviruses, but retained its core principle: information flows unidirectionally from nucleic acids to proteins [7].

Table 3: Key Concepts in the Central Dogma

ConceptDescriptionExperimental Proof
DNA as genetic materialDNA carries inheritable traitsAvery et al. (1944); Hershey-Chase (1952)
TranscriptionDNA templates RNA synthesisRNA polymerase isolation (1960)
Genetic codeTriplet codons specify amino acidsNirenberg’s poly-U experiment (1961)
TranslationRNA directs protein assemblyRibosome studies (1955-1965)

Concluding Remarks

DNA’s history exemplifies collaborative science—from Miescher’s nuclein to Watson-Crick’s helical model, driven by biochemical analysis, crystallography, and visionary synthesis. The Central Dogma, rooted in these discoveries, remains molecular biology’s organizing principle, enabling genomics, synthetic biology, and gene editing [7] [8].

All compounds mentioned: adenine, cytosine, deoxyribonucleic acid, guanine, thymine, uracil.

Properties

CAS Number

9007-49-2

Product Name

Deoxyribonucleic acid

IUPAC Name

[5-amino-2-[[[5-amino-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] (5-amino-3-hydroxyoxolan-2-yl)methyl hydrogen phosphate

Molecular Formula

C15H31N3O13P2

Molecular Weight

523.37 g/mol

InChI

InChI=1S/C15H31N3O13P2/c16-13-1-7(20)11(28-13)5-25-32(21,22)31-9-3-15(18)29-12(9)6-26-33(23,24)30-8-2-14(17)27-10(8)4-19/h7-15,19-20H,1-6,16-18H2,(H,21,22)(H,23,24)

InChI Key

AWBASQCACWFTGD-UHFFFAOYSA-N

SMILES

C1C(C(OC1N)COP(=O)(O)OC2CC(OC2COP(=O)(O)OC3CC(OC3CO)N)N)O

Synonyms

Deoxyribonucleic Acid
DNA
DNA, Double Stranded
DNA, Double-Stranded
Double-Stranded DNA
ds DNA
ds-DNA

Canonical SMILES

C1C(C(OC1N)COP(=O)(O)OC2CC(OC2COP(=O)(O)OC3CC(OC3CO)N)N)O

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